molecular formula C11H9F3O B8720745 4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL CAS No. 173546-22-0

4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL

Cat. No. B8720745
M. Wt: 214.18 g/mol
InChI Key: PZFMHTDMSNDETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

173546-22-0

Product Name

4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]but-3-yn-1-ol

InChI

InChI=1S/C11H9F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-7,15H,2,8H2

InChI Key

PZFMHTDMSNDETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The synthesis was performed following a procedure of Stara, Irena G.; Stary, Ivo; Kollarovic, Adrian; Teply, Filip; Saman, David; Fiedler, Pavel, Coupling reactions of halobenzenes with alkynes. The synthesis of phenylacetylenes and symmetrical or unsymmetrical 1,2-diphenylacetylenes, Collect. Czech. Chem. Commun. (1999), 64(4), 649-672. To a degassed (argon) solution of 5.0 g (17.83 mmol) 1-iodo-4-trifluoromethyl-benzene in 65 ml piperidine was added 1.03 g (0.89 mmol) Pd(PPh3)4 and 0.17 g (0.89 mmol) CuI. The reaction mixture was stirred at 50° C. for 10 min, then 2.03 ml (26.75 mmol) of but-3-yn-1-ol were added dropwise within 1 h. During the addition of but-3-yn-1-ol the oil bath was slowly heated to 80° C. starting after 30 min. The reaction mixture was stirred at this temperature for 3 h and then extracted with chilled aqueous 10% KHSO4/Et2O (three times). The organic phases were washed with aqueous 10% NaCl, dried (Na2SO4) and evaporated. Purification by flash-chromatography on silica gel (n-heptane/EtOAc 9:1 to 4:1) yielded 3.58 g of the title compound as a yellow solid.
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halobenzenes
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phenylacetylenes
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65 mL
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